molecular formula C23H21ClFN5O3 B12419739 KRAS G12D inhibitor 12

KRAS G12D inhibitor 12

Número de catálogo: B12419739
Peso molecular: 469.9 g/mol
Clave InChI: PIPHVUBZMLKXGQ-WBMJQRKESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KRAS G12D inhibitor 12 is a novel small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). This mutation results in constitutively active signaling pathways, including the ERK and PI3K pathways, which drive cell proliferation and survival .

Análisis De Reacciones Químicas

Types of Reactions: KRAS G12D inhibitor 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and specificity for the KRAS G12D mutant .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced potency and selectivity for the KRAS G12D mutant. These modifications aim to improve the compound’s efficacy in inhibiting the KRAS G12D mutation .

Actividad Biológica

The KRAS G12D mutation is a prevalent oncogenic alteration found in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). This mutation presents significant challenges for targeted therapy due to its unique biochemical properties. Recent advancements in the development of small-molecule inhibitors, particularly MRTX1133 , have shown promise in selectively targeting KRAS G12D, providing new avenues for treatment.

Overview of KRAS G12D and Its Significance

KRAS is a member of the RAS family of proteins that act as molecular switches in signaling pathways regulating cell growth and differentiation. The G12D mutation results from a glycine-to-aspartic acid substitution at position 12, leading to constitutive activation of downstream signaling pathways such as MAPK and PI3K-AKT-mTOR, which are critical for tumorigenesis. Approximately 90% of PDAC cases harbor KRAS mutations, with G12D being the most common variant .

MRTX1133 is a non-covalent small-molecule inhibitor specifically designed to bind to the KRAS G12D mutant protein. It exhibits high affinity and selectivity, with a binding affinity that is over 700-fold greater for the mutant compared to wild-type KRAS . The inhibitor stabilizes both the inactive GDP-bound and active GTP-bound forms of KRAS, effectively blocking downstream signaling pathways critical for cancer cell proliferation.

In Vitro Studies

In vitro assays demonstrated that MRTX1133 inhibited phosphorylated ERK1/2, S6, and 4EBP1 in a concentration-dependent manner across multiple KRAS G12D-mutant cell lines. The compound effectively reduced cell viability, showcasing its potential as a therapeutic agent .

In Vivo Studies

In vivo studies using xenograft models revealed that MRTX1133 induced significant tumor regressions in PDAC models. Complete or near-complete remissions were observed within 14 days of treatment. Notably, the presence of CD8+ T cells was crucial for achieving these antitumor effects, indicating that MRTX1133 not only directly targets cancer cells but also modulates the tumor microenvironment .

Case Studies and Clinical Implications

Recent clinical studies have assessed the efficacy of MRTX1133 in various models of PDAC:

  • Study A : In an implantable PDAC model, MRTX1133 led to deep tumor regression and a marked increase in intratumoral CD8+ T cells while decreasing myeloid infiltration .
  • Study B : A combination therapy approach using MRTX1133 with immune checkpoint blockade (ICB) showed enhanced efficacy, suggesting a synergistic effect that could be leveraged in clinical settings .

Data Tables

Study Model Efficacy Mechanism Notes
Study APDAC XenograftNear-complete remissionCD8+ T cell involvementSignificant tumor regression observed
Study BPDAC + ICBEnhanced tumor controlSynergistic effect with ICBSuggests potential for combination therapies

Propiedades

Fórmula molecular

C23H21ClFN5O3

Peso molecular

469.9 g/mol

Nombre IUPAC

[(2S)-aziridin-2-yl]-[(7R)-12-chloro-13-(2-fluoro-6-hydroxyphenyl)-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]methanone

InChI

InChI=1S/C23H21ClFN5O3/c24-20-13(18-14(25)2-1-3-17(18)31)8-15-19-21(20)33-7-4-12-10-29(23(32)16-9-26-16)5-6-30(12)22(19)28-11-27-15/h1-3,8,11-12,16,26,31H,4-7,9-10H2/t12-,16+/m1/s1

Clave InChI

PIPHVUBZMLKXGQ-WBMJQRKESA-N

SMILES isomérico

C1COC2=C(C(=CC3=C2C(=NC=N3)N4[C@H]1CN(CC4)C(=O)[C@@H]5CN5)C6=C(C=CC=C6F)O)Cl

SMILES canónico

C1COC2=C(C(=CC3=C2C(=NC=N3)N4C1CN(CC4)C(=O)C5CN5)C6=C(C=CC=C6F)O)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.